

Structural Elucidation of (3-(Indolin-5-yl)phenyl)methanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (3-(Indolin-5-yl)phenyl)methanol

Cat. No.: B7984550

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Executive Summary & Compound Definition

Target Molecule: **(3-(Indolin-5-yl)phenyl)methanol** Molecular Formula: C₁₅H₁₅NO Exact Mass: 225.1154 Da Key Structural Features:

- **Indoline Core:** A bicyclic 2,3-dihydro-1H-indole system (distinct from indole by the saturation at C2-C3).
- **Biaryl Linkage:** A C-C bond connecting C5 of the indoline to C1' of the phenyl ring.
- **Meta-Substituted Benzyl Alcohol:** A hydroxymethyl group (-CH₂OH) at the C3' position relative to the biaryl linkage.

This guide details the step-by-step elucidation logic required to confirm the structure, differentiate it from oxidative impurities (e.g., indoles), and validate the regiochemistry of the biaryl bond.

Synthesis Context & Impurity Profile

Expertise Note: Understanding the synthetic origin is the first step in elucidation. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-haloindoline (or protected derivative) and 3-(hydroxymethyl)phenylboronic acid [1].

Critical Impurities to Monitor:

- Oxidation Artifacts: Indoline is susceptible to oxidation to indole. This removes two protons and aromatizes the pyrrole ring, shifting the mass by -2 Da (223.10 Da).
- Regioisomers: If the boronic acid coupling occurs at the wrong position (rare but possible with impure starting materials).
- Protodeboronation: The presence of benzyl alcohol (from hydrolysis of the boronic acid) lacking the indoline moiety.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the biaryl-alcohol connectivity.

Experimental Protocol

- Ionization: ESI+ (Electrospray Ionization, Positive Mode).
- Analyzer: Q-TOF or Orbitrap for high resolution (<5 ppm error).

Data Interpretation

Ion Type	Theoretical m/z	Interpretation
[M+H] ⁺	226.1232	Protonated molecular ion. Base peak expected.
[M+H - H ₂ O] ⁺	208.1126	Loss of water. Characteristic of benzylic alcohols. Verifies the -CH ₂ OH group.[1][2]
[M+H - CH ₂ O] ⁺	196.1126	Loss of formaldehyde. Secondary fragmentation of the benzyl alcohol.
[M+H - 2H] ⁺	224.1075	Oxidation to indole cation (in-source fragmentation). If this peak is >10% of parent, check sample storage conditions.

Self-Validating Logic: If the [M+H-18]⁺ peak is absent, the hydroxyl group may be on the aromatic ring (phenol) rather than the benzylic position.

NMR Spectroscopy: The Primary Elucidation Tool

Objective: Unambiguously assign the indoline saturation, the biaryl connection point, and the meta-substitution pattern.

1H NMR (Proton) - 500 MHz, DMSO-d₆

DMSO-d₆ is preferred over CDCl₃ to observe the exchangeable OH and NH protons and to prevent peak overlap in the aromatic region.

Key Signal Assignments:

Proton Environment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Structural Causality
Indoline C3-H	2.95 - 3.05	Triplet ($J \approx 8.5$ Hz)	2H	Benzylic CH ₂ of indoline. Distinct from indole (which has a C3-H singlet at ~ 6.5 ppm).
Indoline C2-H	3.45 - 3.55	Triplet ($J \approx 8.5$ Hz)	2H	CH ₂ adjacent to Nitrogen. Deshielded by N.
Benzylic CH ₂	4.55 - 4.60	Doublet ($J \approx 5.5$ Hz)	2H	Coupled to OH. If Singlet, OH is exchanging (wet solvent).
OH (Alcohol)	5.15 - 5.25	Triplet ($J \approx 5.5$ Hz)	1H	Confirms alcohol is not phenolic (phenolic OH is singlet >9 ppm).
Indoline NH	5.50 - 6.00	Broad Singlet	1H	Exchangeable.
Aromatic Region	6.50 - 7.60	Multiplets	7H	Mixture of Indoline (3H) and Phenyl (4H) protons.

Critical Check: The presence of two triplets in the aliphatic region (2.9–3.6 ppm) is the definitive proof of the indoline core. If these appear as aromatic signals, the compound has oxidized.

2D NMR: Establishing Connectivity

To prove the biaryl bond is at Indoline-C5 and Phenyl-C1', HMBC (Heteronuclear Multiple Bond Correlation) is required.

- COSY: Establishes the spin system of the indoline ring (NH → C2-H → C3-H) and the phenyl ring pattern.
- HMBC (Long Range):
 - Correlation A: Indoline C4-H (singlet-like) and C6-H show correlations to the quaternary C5 carbon.
 - Correlation B: The Phenyl C2'-H (isolated singlet between substituents) shows correlations to the Indoline C5 carbon.
 - Conclusion: This "bridge" correlation confirms the C5–C1' bond.

Visualization of Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure and rejecting common impurities.



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Caption: Logical workflow for the structural confirmation of **(3-(Indolin-5-yl)phenyl)methanol**, highlighting critical decision points for distinguishing the target from oxidative impurities (indoles) and regioisomers.

Analytical Quality Control (HPLC Method)

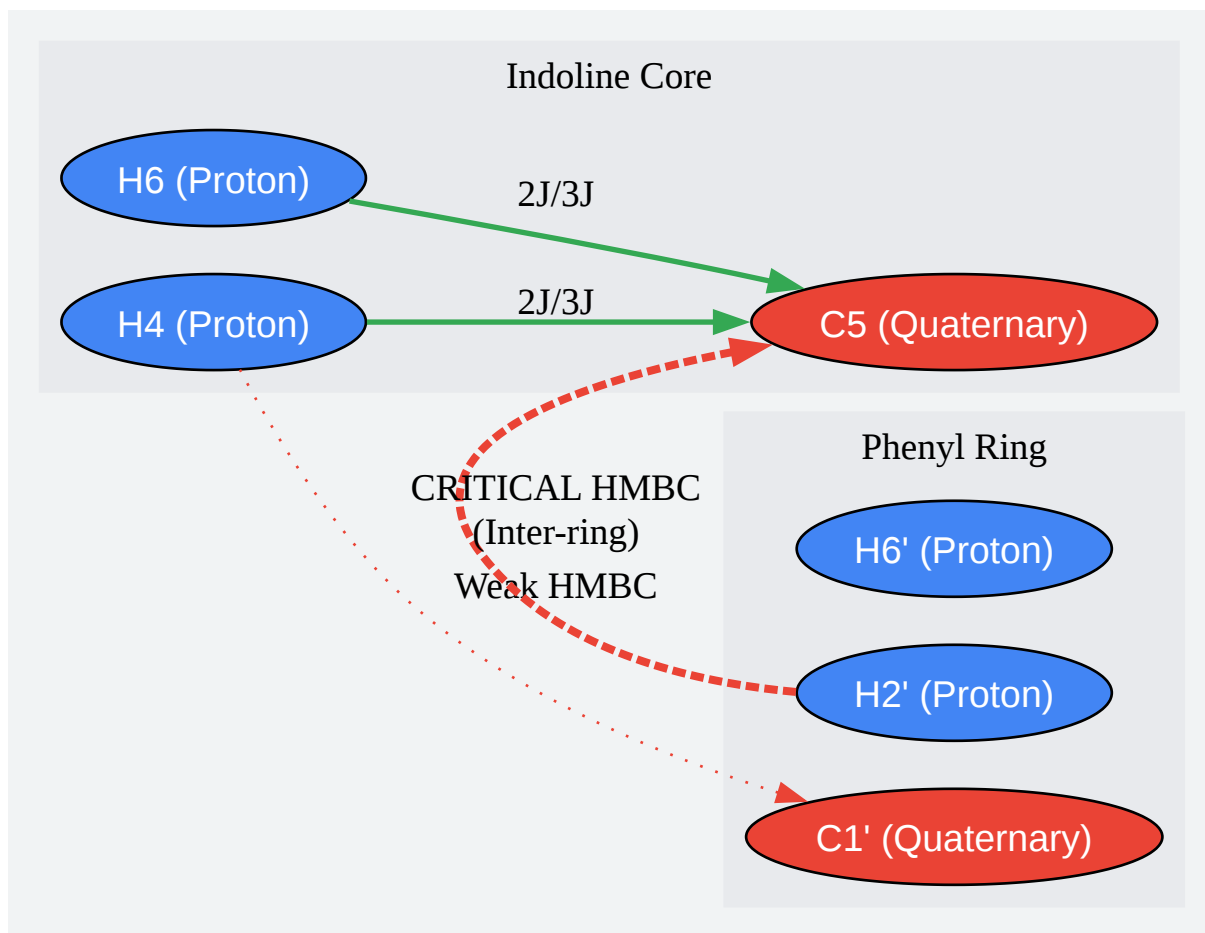
Objective: Quantify purity and separate the target from the likely "Indole" impurity.

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (indoline specific).
- Expectation:
 - Indoline Target: Elutes earlier (more polar due to amine/alcohol).
 - Indole Impurity: Elutes later (fully aromatic, more lipophilic).

HMBC Connectivity Diagram

The following diagram visualizes the specific long-range NMR correlations required to prove the biaryl connection.



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Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) signals. The correlation from the Phenyl H2' proton to the Indoline C5 carbon (dashed red arrow) is the definitive proof of the biaryl connectivity.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds*. 7th Edition. John Wiley & Sons.[3] (General reference for NMR shifts of indolines vs indoles). [Link](#)
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. *Journal of the Chemical Society, Perkin Transactions 1*, (7), 1045-1075.

(Reference for indoline/indole oxidation states). [Link](#)

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Reference for HMBC/COSY interpretation). [Link](#)

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Sources

- [1. molcore.com](https://molcore.com) [molcore.com]
- [2. indole-3-methanol](https://stenutz.eu) [stenutz.eu]
- [3. youtube.com](https://youtube.com) [youtube.com]
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